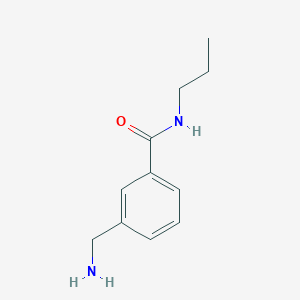

3-(aminomethyl)-N-propylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the overall yield of the reaction .Molecular Structure Analysis

This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include its reactivity, the products it forms, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis

This would involve studying properties like the compound’s melting point, boiling point, solubility, and stability. It could also include its spectroscopic properties, like its UV/Vis, IR, and NMR spectra .Applications De Recherche Scientifique

Neuroprotective and Anti-inflammatory Properties

- 3-(aminomethyl)-N-propylbenzamide derivatives exhibit psycho- and neurotropic properties, showing specific sedative and anti-amnesic effects, as well as potential anti-anxiety action and antihypoxic effect. This makes them promising for further studies as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).

- The compound has shown to exert protective effects against distant liver injury induced by renal ischemia-reperfusion, primarily by ameliorating effects on oxidative stress (Tas Hekimoglu et al., 2014).

- It has also demonstrated significant attenuation of acute inflammatory responses and brain injury in experimental Escherichia coli meningitis in newborn piglets (Park, Chang, & Lee, 2001).

Cancer Research and Treatment Potential

- A derivative of this compound, AZD4877, has been identified as a kinesin spindle protein (KSP) inhibitor with potential for cancer treatment. This compound effectively arrested cells in mitosis, leading to cellular death, highlighting its promise in cancer therapy (Theoclitou et al., 2011).

- It also shows potential as a component in potent histone deacetylase inhibitors, particularly in targeting the HDAC6 isoform. This suggests its relevance in cancer treatment strategies (Blackburn et al., 2013).

Chemical and Pharmaceutical Synthesis

- The compound's utility in chemical synthesis, particularly in the creation of novel molecules with therapeutic potential, has been demonstrated. For instance, its involvement in the synthesis of complex molecules with potential as memory enhancers indicates its versatility in pharmaceutical development (Piplani, Sharma, Mehta, & Malik, 2018).

- Additionally, its application in the ultrasound-assisted eco-friendly synthesis of compounds like 3-cinnamoyl coumarins showcases its role in green chemistry and environmentally conscious pharmaceutical production (Akbarzadeh & Safaei‐Ghomi, 2020).

Radiosensitization and Imaging Applications

- 3-Aminobenzamide derivatives have been explored for their roles in radiosensitization, aiding in the treatment of cancers by enhancing the effects of radiation therapy. This application is particularly relevant in tumor treatment strategies (Brix et al., 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(aminomethyl)-N-propylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-6-13-11(14)10-5-3-4-9(7-10)8-12/h3-5,7H,2,6,8,12H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZOGUWYAAPRKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=CC(=C1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2452675.png)

![2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride](/img/no-structure.png)

![5-amino-N-(2-chloro-4-methylphenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2452680.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2452686.png)

![(E)-ethyl 3-carbamoyl-2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2452688.png)

![methyl 4-{[3-nitro-2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2452689.png)